2-[4-(dimethylamino)benzylidene]-4-nitro-1H-indene-1,3(2H)-dione
Overview
Description
2-[4-(dimethylamino)benzylidene]-4-nitro-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H14N2O4 and its molecular weight is 322.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.09535693 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structures and Spectroscopic Properties
The compound 2-[4-(dimethylamino)benzylidene]-4-nitro-1H-indene-1,3(2H)-dione, identified as ID[1], has been studied for its crystal structures, syntheses, and spectroscopic and electrochemical measurements, highlighting its donor–π-bridge–acceptor structure. The molecular structure of ID[1] is nearly planar when the π-bridge is short, suggesting potential applications in materials science where planarity and π-conjugation are crucial, such as in the development of organic semiconductors or photovoltaic materials (Bogdanov, Tillotson, & Timofeeva, 2019).
Stimulus-Responsive Fluorescent Properties
Research into D-π-A 1,4-dihydropyridine derivatives, which include a structural unit similar to this compound, has revealed interesting stimulus-responsive fluorescent properties. These compounds exhibit reversible piezochromism and solvent-induced emission changes, which could be valuable for developing new materials for sensors, data storage, or responsive optical devices (Lei et al., 2016).
Photochromic and Magnetic Properties
A novel photochromic derivative of biindenylidenedione, which is structurally related to this compound, has shown the ability to demonstrate photomodulation of magnetism. This finding opens up possibilities for using such compounds in the development of molecular devices that can integrate optical and magnetic functionalities for advanced computing or memory devices (Chen et al., 2012).
Molecular Electron Density Theory
The compound has been involved in [3 + 2] cycloaddition reactions studies, providing insights into the selectivity and molecular mechanisms of these reactions. Understanding these reactions is crucial for synthetic chemistry, potentially aiding in the development of new synthetic routes for complex organic molecules (Sobhi et al., 2023).
Properties
IUPAC Name |
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-4-nitroindene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-19(2)12-8-6-11(7-9-12)10-14-17(21)13-4-3-5-15(20(23)24)16(13)18(14)22/h3-10H,1-2H3/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPLOQUMOGEDJT-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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